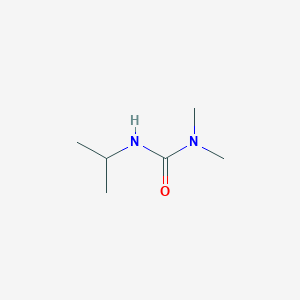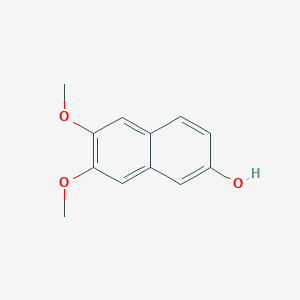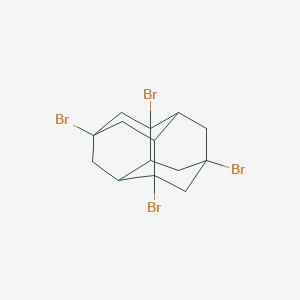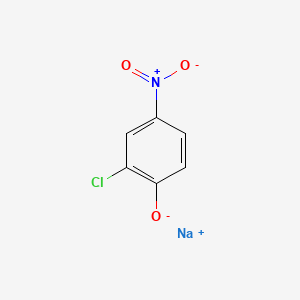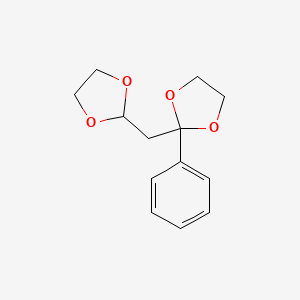
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is an organic compound that features a dioxolane ring fused with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane with appropriate reagents under controlled conditions. One common method involves the use of triphenylphosphonium bromide as a reactant, which undergoes a Wittig olefination reaction to introduce the dioxolane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may act as an inhibitor of certain enzymes or as a fluorescent probe that binds to specific biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure but includes a triphenylphosphonium group.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: This compound features a similar dioxolane ring but with different substituents.
Uniqueness
2-(1,3-Dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
29568-64-7 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-ylmethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O4/c1-2-4-11(5-3-1)13(16-8-9-17-13)10-12-14-6-7-15-12/h1-5,12H,6-10H2 |
InChI-Schlüssel |
UTYVXWZAZUJLCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CC2(OCCO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


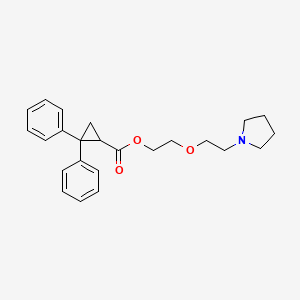
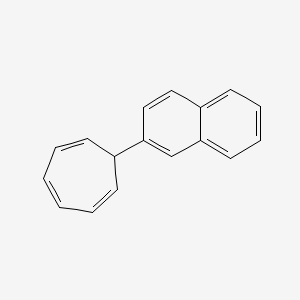
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
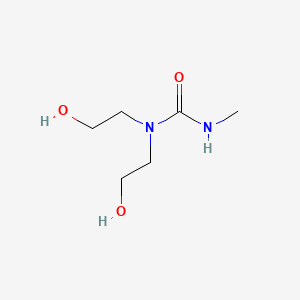
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
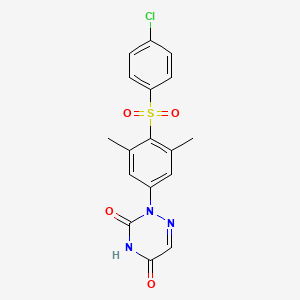
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
